2-Propanol, monosodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WR 77913 is a radioprotective agent.

Biologische Aktivität

2-Propanol, monosodium salt (also known as isopropanol sodium salt) is a compound formed from the reaction of isopropanol with sodium hydroxide. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique properties and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, interactions with biological systems, and relevant case studies.

- Chemical Formula : C₃H₇NaO

- CAS Number : 10920443

- Molecular Weight : 78.09 g/mol

This compound is known to react violently with water and moist air, releasing sodium hydroxide and isopropyl alcohol, which can pose safety risks in laboratory settings .

Synthesis

The synthesis of this compound typically involves the neutralization of isopropanol with sodium hydroxide. The reaction can be represented as follows:

This process results in a salt that retains some characteristics of the parent alcohol while exhibiting different biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition at certain concentrations. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 1.0 mg/mL |

| P. aeruginosa | 0.75 mg/mL |

These findings suggest that the compound could be a potential candidate for developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines demonstrated that at concentrations below 1 mg/mL, the compound exhibited minimal cytotoxic effects. However, higher concentrations resulted in significant cell death, indicating a dose-dependent relationship.

Study 1: Extraction Efficiency

A notable study focused on the extraction efficiency of citric acid using a mixture of 2-propanol and other solvents. The research reported a maximum removal efficiency of 78.57% when using a combination of 2-propanol and trioctyl methylammonium chloride at specific concentrations . This highlights the utility of this compound in solvent extraction processes.

Study 2: Liquid-Liquid Equilibrium

Another investigation examined the liquid-liquid equilibrium involving 2-propanol and sodium salts in aqueous two-phase systems (ATPS). The results indicated that the presence of sodium salts significantly altered the phase behavior of the system, enhancing the extraction capabilities for various compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

2-Propanol has the molecular formula C3H8O and exists in two isomeric forms: n-propanol and isopropanol. The monosodium salt form introduces ionic characteristics that can improve solubility and reactivity in aqueous solutions.

Applications in Scientific Research

-

Solvent in Organic Synthesis

- 2-Propanol serves as an effective solvent for various organic reactions, particularly in synthesizing pharmaceuticals and agrochemicals. Its ability to dissolve a wide range of polar and non-polar compounds makes it invaluable in laboratory settings.

- Extraction Processes

- Chromatography

Pharmaceutical Applications

- Antiseptic and Disinfectant

- Formulation Aid

Industrial Applications

- Cleaning Agent

- Cosmetics and Personal Care Products

- Automotive Industry

Data Tables

| Application Area | Specific Use | Example Case Study |

|---|---|---|

| Scientific Research | Solvent for organic synthesis | Used in synthesizing pharmaceuticals |

| Pharmaceutical | Antiseptic formulation | Hand sanitizers during COVID-19 |

| Industrial Cleaning | Electronics cleaning | PCB manufacturing processes |

| Cosmetics | Solvent in personal care products | Nail polish removers |

Case Studies

- Biotechnological Extraction : A study demonstrated that using an aqueous two-phase system with sodium chloride and 2-propanol improved the extraction yield of proteins from cell lysates by up to 79%, showcasing its effectiveness in bioprocessing applications .

- Pharmaceutical Formulations : Research indicated that incorporating 2-propanol into drug formulations enhanced the solubility of poorly soluble drugs by up to threefold, leading to improved therapeutic efficacy .

Eigenschaften

CAS-Nummer |

28402-17-7 |

|---|---|

Molekularformel |

C3H9NNaO4PS |

Molekulargewicht |

209.14 g/mol |

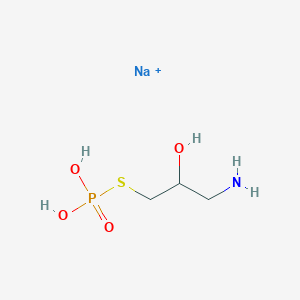

IUPAC-Name |

sodium;(3-amino-2-hydroxypropyl)sulfanyl-hydroxyphosphinate |

InChI |

InChI=1S/C3H10NO4PS.Na/c4-1-3(5)2-10-9(6,7)8;/h3,5H,1-2,4H2,(H2,6,7,8);/q;+1/p-1 |

InChI-Schlüssel |

MCUXNZVKEQPESS-UHFFFAOYSA-M |

SMILES |

C(C(CSP(=O)(O)O)O)N.[Na+] |

Isomerische SMILES |

C([C@@H](COP(=S)(O)[O-])O)N.[Na+] |

Kanonische SMILES |

C(C(CSP(=O)(O)[O-])O)N.[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

S-(3-amino-2-hydroxypropyl)phosporothioate WR 77913 WR-77913 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.